N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(3-(phenoxymethyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)tetrahydro-2H-pyran-3-yl)acetamide
Description
The compound N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(3-(phenoxymethyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)tetrahydro-2H-pyran-3-yl)acetamide (hereafter referred to by its full systematic name) is a structurally complex molecule featuring a tetrahydro-2H-pyran core substituted with hydroxyl and hydroxymethyl groups, an acetamide moiety, and a 1,2,4-triazole ring system modified with phenoxymethyl, phenyl, and thioxo groups.
Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[3-(phenoxymethyl)-4-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl]oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S/c1-14(29)24-19-21(31)20(30)17(12-28)33-22(19)27-23(34)26(15-8-4-2-5-9-15)18(25-27)13-32-16-10-6-3-7-11-16/h2-11,17,19-22,28,30-31H,12-13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGDDQDQHVREQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N2C(=S)N(C(=N2)COC3=CC=CC=C3)C4=CC=CC=C4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(3-(phenoxymethyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring and multiple hydroxyl groups, which may contribute to its biological activity. The presence of phenoxymethyl and thioxo groups suggests potential interactions with biological targets.
Anticancer Potential
Several studies have highlighted the anticancer properties of triazole-containing compounds. They often function by inhibiting cell proliferation and inducing apoptosis in cancer cells. A study on related thiosemicarbazone complexes revealed cytotoxic effects against human cancer cell lines, indicating that N-(4,5-dihydroxy...) may also exhibit such activity.
The proposed mechanism for similar compounds involves the disruption of cellular processes through the inhibition of key enzymes or pathways. For example:
- Inhibition of Cell Wall Synthesis : Compounds that interact with penicillin-binding proteins (PBPs) can disrupt bacterial cell wall synthesis.
- Apoptosis Induction : Many triazole derivatives induce apoptosis via mitochondrial pathways.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that triazole derivatives showed significant activity against Staphylococcus aureus and Escherichia coli. The compound's structural features could enhance its binding affinity to bacterial targets.
- Cytotoxicity in Cancer Cells : In vitro tests on similar thiosemicarbazone complexes revealed IC50 values in the micromolar range against various cancer cell lines. These findings suggest that N-(4,5-dihydroxy...) could be evaluated for its cytotoxic potential in further studies.
Data Tables
| Activity Type | Compound Class | Observed Effect |
|---|---|---|
| Antimicrobial | Triazole Derivatives | Effective against Gram-positive bacteria |
| Anticancer | Thiosemicarbazones | Induces apoptosis in cancer cells |
| Enzyme Inhibition | Various | Disruption of metabolic pathways |
Comparison with Similar Compounds
Structural Analysis and Crystallographic Insights
The compound’s structure was likely resolved using crystallographic software such as SHELX or ORTEP-3 , which are standard tools for small-molecule refinement and visualization . Key structural features include:
- Tetrahydro-2H-pyran core : Provides rigidity and influences solubility via hydroxyl and hydroxymethyl substituents.
- Acetamide side chain : May enhance bioavailability or serve as a synthetic handle for further derivatization.
Crystallographic data for analogous compounds (e.g., ’s fluorinated triazole derivatives) highlight the importance of substituents in dictating molecular packing and stability .
Comparison with Structurally Similar Compounds
Triazole-Containing Analogues
(a) Compound 16 ():
- Structure: Features a fluorinated alkyl chain and a 1,2,3-triazole ring linked to a pyranose core.
- Key Differences: The absence of a thioxo group and the presence of fluorinated chains in Compound 16 suggest higher lipophilicity compared to the target compound. The 1,2,3-triazole vs.
(b) Compound 17 ():
- Structure : Contains a heptadecafluoroundecyl chain and a 1,2,3-triazole moiety.
- Key Differences :
- Extreme fluorination in Compound 17 likely results in superior chemical inertness but poorer aqueous solubility compared to the target compound’s hydroxyl-rich structure.
(c) Carfentrazone-ethyl ():
- Structure: A triazolinone herbicide with a phenyl group and ethyl ester.
- Key Differences: The triazolinone ring (vs. thioxo-triazole) and ester group (vs. acetamide) highlight divergent reactivity and agrochemical applications.
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely requires multi-step regioselective reactions, similar to the fluorinated triazoles in , which employ click chemistry for triazole formation .
- Crystallographic Utility : Software such as SHELX and WinGX would be critical for resolving its stereochemistry and confirming synthetic success .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
